molecular formula C7H10N2O B1275159 1-Propyl-1H-pyrazole-4-carbaldehyde CAS No. 473249-36-4

1-Propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1275159
CAS RN: 473249-36-4
M. Wt: 138.17 g/mol
InChI Key: VGOOENCTKLBWEI-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .


Synthesis Analysis

The synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde involves a two-step method using N-protected 4-pyrazolilmagnesium bromide as a key intermediate . This method is simple and convenient, and it does not require laborious procedures for purification or isolation of the target compound .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-pyrazole-4-carbaldehyde is represented by the InChI code: 1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-Propyl-1H-pyrazole-4-carbaldehyde, exhibit a wide range of chemical reactions . They are one of the most studied groups of compounds among the azole family .


Physical And Chemical Properties Analysis

1-Propyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . and should be stored in a refrigerator .

Scientific Research Applications

Intermediate in Pyrazole Chemistry

1-Propyl-1H-pyrazole-4-carbaldehyde is a useful intermediate in pyrazole chemistry . It has been applied in the syntheses of various compounds, including enzyme inhibitors, ligands for supramolecular chemistry, and complexing agents .

Synthesis of Bioactive Chemicals

The pyrazole scaffold, which includes 1-Propyl-1H-pyrazole-4-carbaldehyde, is frequently used as a scaffold in the synthesis of bioactive chemicals . This is due to the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Antimicrobial Activity

Some compounds synthesized from 1-Propyl-1H-pyrazole-4-carbaldehyde have shown significant antimicrobial activity . For example, 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles showed significant antifungal activity against the fungus Candida albicans .

Antibacterial Evaluation

Compounds synthesized from 1-Propyl-1H-pyrazole-4-carbaldehyde have also been evaluated for their antibacterial activity . The evaluation was carried out against selected bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Green Synthesis

The pyrazole scaffold, including 1-Propyl-1H-pyrazole-4-carbaldehyde, has been used in green synthesis . This is a method of chemical synthesis that aims to reduce the environmental impact of the process .

Microwave-Assisted Synthesis

The pyrazole scaffold, including 1-Propyl-1H-pyrazole-4-carbaldehyde, has been used in microwave-assisted synthesis . This is a method of chemical synthesis that uses microwave radiation to heat the reaction mixture .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The safety information pictograms indicate that it is a warning substance (GHS07) .

properties

IUPAC Name

1-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOENCTKLBWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405678
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473249-36-4
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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